molecular formula C10H14O B065420 Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) CAS No. 187995-55-7

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)

Cat. No.: B065420
CAS No.: 187995-55-7
M. Wt: 150.22 g/mol
InChI Key: XJBFGMVGBGNZNM-BBBLOLIVSA-N
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Chemical Reactions Analysis

Amadacycline undergoes various chemical reactions, including:

    Oxidation: Amadacycline can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the Amadacycline molecule.

    Substitution: Substitution reactions involve replacing specific groups on the molecule with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Amadacycline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Amadacycline is compared with other similar compounds such as tigecycline and eravacycline. While all three are derivatives of minocycline, Amadacycline has unique features:

Properties

CAS No.

187995-55-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,2R,5S)-2-methoxy-3-methylidenebicyclo[3.2.1]oct-6-ene

InChI

InChI=1S/C10H14O/c1-7-5-8-3-4-9(6-8)10(7)11-2/h3-4,8-10H,1,5-6H2,2H3/t8-,9-,10+/m1/s1

InChI Key

XJBFGMVGBGNZNM-BBBLOLIVSA-N

SMILES

COC1C2CC(CC1=C)C=C2

Isomeric SMILES

CO[C@@H]1[C@H]2C[C@@H](CC1=C)C=C2

Canonical SMILES

COC1C2CC(CC1=C)C=C2

Synonyms

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo- (9CI)

Origin of Product

United States

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